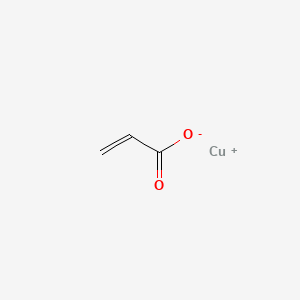
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is an organic compound with the molecular formula C14H14N6S. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is characterized by the presence of a pteridine core substituted with a 4-methylphenylthio group at the 6-position and amino groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the cyclization of appropriate precursors such as 2,4,5,6-tetraaminopyrimidine with suitable aldehydes or ketones.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with 4-methylthiophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folate analogs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with nucleic acids, affecting their function and stability.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-methylpteridine: Similar structure but lacks the 4-methylphenylthio group.
2,4-Diamino-6-hydroxymethylpteridine: Contains a hydroxymethyl group instead of the 4-methylphenylthio group.
6-Bromomethyl-2,4-pteridinediamine: Contains a bromomethyl group instead of the 4-methylphenylthio group.
Uniqueness
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs.
特性
CAS番号 |
174654-74-1 |
|---|---|
分子式 |
C14H14N6S |
分子量 |
298.37 g/mol |
IUPAC名 |
6-[(4-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-2-4-10(5-3-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
InChIキー |
MWVFUMVQSGZZEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
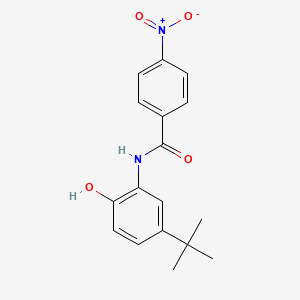
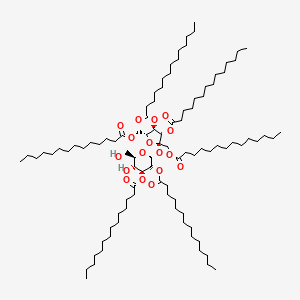
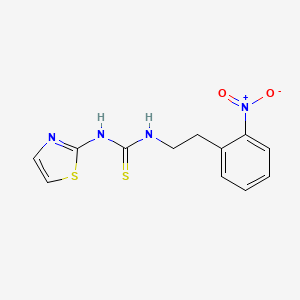


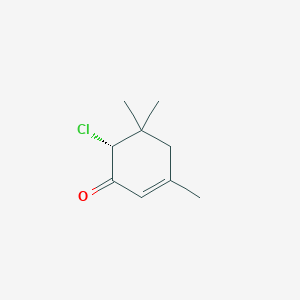
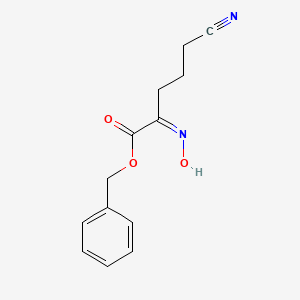
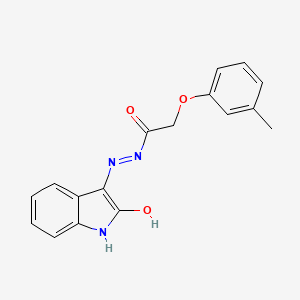
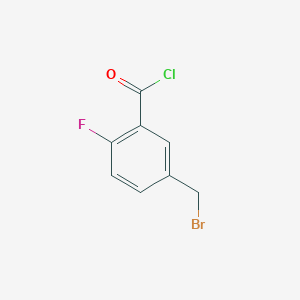

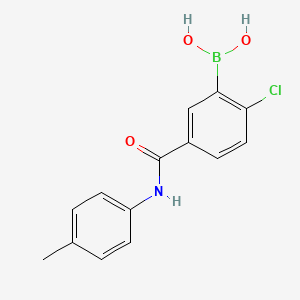
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
